7-Ethylguanine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

19530-88-2 |

|---|---|

Formule moléculaire |

C7H9N5O |

Poids moléculaire |

179.18 g/mol |

Nom IUPAC |

2-amino-7-ethyl-1H-purin-6-one |

InChI |

InChI=1S/C7H9N5O/c1-2-12-3-9-5-4(12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H3,8,10,11,13) |

Clé InChI |

ZHJMQAUXHDDIOL-UHFFFAOYSA-N |

SMILES |

CCN1C=NC2=C1C(=O)NC(=N2)N |

SMILES isomérique |

CCN1C=NC2=C1C(=O)N=C(N2)N |

SMILES canonique |

CCN1C=NC2=C1C(=O)N=C(N2)N |

Synonymes |

7-ethylguanine |

Origine du produit |

United States |

Foundational & Exploratory

7-Ethylguanine chemical properties and structure

An In-depth Technical Guide to 7-Ethylguanine: Chemical Properties, Structure, and Analysis

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and toxicology who are interested in the characterization and biological significance of this DNA adduct.

Core Chemical Properties

This compound (7-EtG) is a derivative of the purine nucleobase guanine, with an ethyl group attached at the N7 position.[1] This modification frequently occurs when DNA is exposed to ethylating agents.[2] The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₅O | PubChem[3] |

| Molecular Weight | 179.18 g/mol | PubChem[3] |

| Monoisotopic Mass | 179.08070993 Da | PubChem[3] |

| IUPAC Name | 2-amino-7-ethyl-1H-purin-6-one | PubChem[3] |

| CAS Number | 19530-88-2 | PubChem[3] |

| XLogP3 | -0.8 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Rotatable Bond Count | 1 | PubChem[3] |

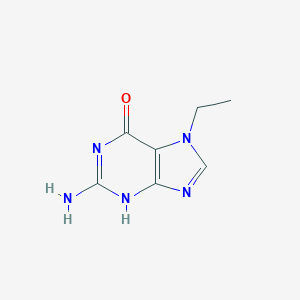

Chemical Structure

The canonical representation of this compound's structure is crucial for understanding its interactions and for computational modeling.

-

SMILES: CCN1C=NC2=C1C(=O)NC(=N2)N[3]

-

InChI: InChI=1S/C7H9N5O/c1-2-12-3-9-5-4(12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H3,8,10,11,13)[3]

-

InChIKey: ZHJMQAUXHDDIOL-UHFFFAOYSA-N[3]

This compound is classified as an oxopurine.[4] The ethylation at the N7 position introduces a positive charge on the guanine ring system, which contributes to the instability of the glycosidic bond.[1]

Biological Significance and Logical Pathway

Alkylation at the N7 position of guanine is a common form of DNA damage caused by alkylating agents.[2] this compound adducts are considered non-promutagenic because the N7 position does not participate in Watson-Crick base pairing.[1] However, the chemical instability of these adducts can lead to spontaneous depurination, creating an apurinic (AP) site.[1][5] If not repaired, these AP sites can potentially lead to G to T transversions.[5] Due to its formation following exposure to certain environmental and lifestyle factors, such as tobacco smoke, and its subsequent excretion in urine, this compound serves as a valuable biomarker for assessing exposure to ethylating agents.[2][6]

Caption: Logical workflow of this compound formation, depurination, and use as a biomarker.

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and quantification of this compound in biological samples.

Synthesis of N⁷-Ethyldeoxyguanosine 5'-Triphosphate (N⁷-EtdGTP)

This protocol outlines the direct ethylation of dGTP to synthesize the precursor for site-specific incorporation of this compound into oligonucleotides.[7]

-

Reaction: Deoxyguanosine 5'-triphosphate (dGTP) is ethylated directly using diethyl sulfate.[7]

-

Purification: The resulting N⁷-EtdGTP is purified using Thin-Layer Chromatography (TLC) on cellulose plates.[7]

-

Identification: The product is identified and confirmed based on its UV spectra at pH 1, 7.4, and 13, and by observing the lability of the glycosidic bond to acid- and heat-induced cleavage.[7]

Synthesis of ¹⁵N₅-7-Ethylguanine Internal Standard

This method is a modified procedure for creating a stable isotope-labeled internal standard for mass spectrometry-based quantification.[6]

-

Reaction Mixture: 10 mg of dimethyl sulfate and 5 mg of ¹⁵N₅-deoxyguanosine (¹⁵N₅-dG) are dissolved in 100 µl of N,N-dimethylacetamide.[6]

-

Incubation: The mixture is stirred and incubated for 6 hours at room temperature.[6]

-

Precipitation: The pH of the supernatant is adjusted to 8.0 with ammonium hydroxide, and the product is precipitated with acetone.[6]

-

Hydrolysis: The resulting ¹⁵N₅-7-ethyldeoxyguanosine is hydrolyzed in 1 N HCl at 80°C for 30 minutes to yield ¹⁵N₅-7-EtG.[6]

-

Purification: The final product is purified by semi-preparative HPLC and confirmed by mass spectrometry.[6]

Quantification of this compound in DNA by LC-MS/MS

This protocol details a highly sensitive method for detecting this compound in DNA samples, such as those from leukocytes or liver tissue.[2][5]

-

Sample Preparation: DNA samples (e.g., 10 µg) are spiked with a known amount of an isotope-labeled internal standard ([¹⁵N₅]7-ethyl-Gua).[2][5]

-

Neutral Thermal Hydrolysis: The DNA solution is heated at 100°C for 30 minutes to cleave the glycosidic bond and release the this compound adducts.[5]

-

Purification: The depurinated DNA is precipitated with ice-cold ethanol. The supernatant containing the adducts is dried and redissolved for analysis.[5] In some methods, solid-phase extraction (SPE) is used for further purification.[2][5]

-

LC-MS/MS Analysis: The sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). For 7-ethyl-Gua, the transition monitored is typically m/z 180 [M + H]⁺ → m/z 152 [Gua + H]⁺.[2]

Caption: Experimental workflow for the quantification of this compound in DNA samples.

References

- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of this compound in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H9N5O | CID 135448391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 19530-88-2 [chemicalbook.com]

- 5. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis of N7-ethyldeoxyguanosine 5'-triphosphate and placement of Nthis compound in a specific site in a synthetic oligodeoxyribonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 7-Ethylguanine DNA Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. Among the various types of DNA damage, N7-substituted guanine adducts are often the most abundant lesions formed upon exposure to alkylating agents. This technical guide provides a comprehensive overview of the biological significance of 7-Ethylguanine (7-EtG), a major DNA adduct formed by ethylating agents. While historically considered to be of minimal biological relevance due to its location at a non-Watson-Crick pairing site, the presence of 7-EtG in DNA is a key biomarker of exposure to ethylating carcinogens and its downstream consequences, particularly the formation of apurinic sites, have significant implications for mutagenesis and cell fate. This document details the formation, stability, and repair of 7-EtG, presents quantitative data on its occurrence, outlines experimental protocols for its detection, and illustrates the key cellular pathways involved in its processing.

Formation and Chemical Stability of this compound Adducts

The N7 position of guanine is the most nucleophilic site in DNA, making it a primary target for electrophilic attack by ethylating agents.[1] These agents can be direct-acting, such as N-ethyl-N-nitrosourea (ENU), or may require metabolic activation.[1][2] For instance, N-nitrosodiethylamine (NDEA) is metabolized by cytochrome P450 enzymes to an unstable intermediate that generates an ethyl diazonium ion, which in turn ethylates DNA.[2]

A key characteristic of the 7-EtG adduct is the destabilization of the N-glycosidic bond that links the guanine base to the deoxyribose sugar.[3] This chemical instability leads to the spontaneous hydrolysis of the bond, a process known as depurination, which releases the this compound base and leaves behind an apurinic (AP) site in the DNA backbone.[3][4] The rate of depurination is influenced by the size of the alkyl group, with larger adducts generally leading to faster depurination.[1] The in vivo half-life of Nthis compound in rat liver DNA has been reported to be approximately 110 hours.[5]

Biological Consequences: From Adduct to Mutation

While the 7-EtG adduct itself does not directly miscode during DNA replication, its primary biological significance stems from the downstream formation of mutagenic apurinic sites.[3][6] AP sites are non-instructional lesions, meaning they do not provide a template for the correct insertion of a nucleotide by DNA polymerases.[6][7]

If left unrepaired, an AP site can lead to several outcomes during DNA replication:

-

Replication Block: DNA polymerases can be stalled at AP sites, which can trigger cell cycle arrest or apoptosis.[7][8]

-

Mutagenesis: Specialized translesion synthesis (TLS) polymerases can bypass the AP site, but often do so in an error-prone manner.[7][9][10][11][12] A common outcome is the "A-rule," where DNA polymerase preferentially incorporates an adenine opposite the AP site, leading to G→T transversions if the original base was guanine.[9] The frequency of mutagenesis at an AP site is significantly increased in cells with an induced SOS response.[4]

Cellular Repair of this compound and Apurinic Sites

Unlike some other DNA adducts, such as O6-ethylguanine, there is no known direct enzymatic repair mechanism for 7-EtG in mammalian cells.[1][2] Its persistence is therefore primarily governed by its chemical stability and the rate of spontaneous depurination.[1]

The resulting apurinic sites, however, are recognized and repaired by the highly conserved Base Excision Repair (BER) pathway.[8][13][14][15][16]

The key steps in BER of an AP site are:

-

Incision: An AP endonuclease, such as APE1 in humans, recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the lesion.[13][16]

-

Excision: The 5'-deoxyribosephosphate (dRP) residue is removed by the dRP lyase activity of DNA polymerase β.[15]

-

DNA Synthesis: DNA polymerase β fills the single-nucleotide gap.[15]

-

Ligation: DNA ligase seals the remaining nick in the DNA strand.

Should the BER pathway be overwhelmed or deficient, cells can utilize Translesion Synthesis (TLS) to bypass the AP site, albeit with a higher risk of introducing mutations.[7][9][10][11][12]

Quantitative Data on this compound DNA Adducts

The following tables summarize quantitative data on the formation, persistence, and levels of 7-EtG and related adducts from various studies.

Table 1: Levels of this compound in Human Tissues

| Tissue | Population | Mean Level (fmol/μmol Guanine) | Range (fmol/μmol Guanine) | Citation |

| Leukocyte DNA | Smokers (n=30) | 49.6 ± 43.3 | 14.6 - 181 | [17] |

| Leukocyte DNA | Nonsmokers (n=30) | 41.3 ± 34.9 | 9.64 - 157 | [17] |

| Liver DNA | General Population | ~42 | Not Reported | [17] |

Table 2: Formation and Persistence of Ethylguanine Adducts in Animal Models

| Agent | Tissue | Adduct | Time Post-Treatment | Adduct Level | Half-life | Citation |

| Diethylnitrosamine | Rat Liver | 7-EtG | 30 min - 6 hr | Dose-dependent | ~110 hr | [5][18] |

| Diethylnitrosamine | Rat Liver | O6-EtG | 4 hr | 40-60% loss | Dose-dependent, ~30 hr | [5][18] |

| N-ethyl-N-nitrosourea | Mouse Liver | 7-EtG | Multiple time points | Dose-dependent | Not specified | [19] |

| N-ethyl-N-nitrosourea | Mouse Liver | O6-EtG | 3 days | Bulk removed | Not specified | [19] |

| Ethyl methanesulphonate | Mouse Liver | 7-EtG | Multiple time points | High levels | Not specified | [19] |

| Ethyl methanesulphonate | Mouse Liver | O6-EtG | Multiple time points | Low levels | Not specified | [19] |

| 1,2-dimethylhydrazine | Rat Liver | 7-MeG | up to 120 hr | Dose-dependent | Rapid initial removal | [20] |

| 1,2-dimethylhydrazine | Rat Liver | O6-MeG | up to 120 hr | Dose-dependent | 16-50 hr | [20] |

Experimental Protocols for the Analysis of this compound

The accurate quantification of 7-EtG is crucial for molecular dosimetry and risk assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Detailed Protocol for LC-MS/MS Quantification of this compound in DNA

This protocol is adapted from established methods for the analysis of 7-alkylguanine adducts.[17][21][22]

1. DNA Isolation and Quantification:

- Isolate genomic DNA from tissues or cells using a commercial DNA isolation kit, following the manufacturer's instructions.

- Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., by measuring the A260/A280 ratio).

2. Internal Standard Spiking:

- To a known amount of DNA (e.g., 20-50 µg), add a precise amount of a stable isotope-labeled internal standard, such as [¹⁵N₅]-7-Ethylguanine. This is critical for accurate quantification by isotope dilution mass spectrometry.

3. DNA Hydrolysis:

- Perform neutral thermal hydrolysis to release the 7-EtG adduct from the DNA backbone. This is achieved by heating the DNA sample at 100°C for 30 minutes.[22] This method specifically cleaves the unstable N-glycosidic bond of N7-alkylguanines.

4. Solid-Phase Extraction (SPE) Cleanup:

- Partially purify the DNA hydrolysate using a C18 solid-phase extraction cartridge to remove interfering substances.

- Condition the cartridge with methanol and then with water.

- Load the sample onto the cartridge.

- Wash the cartridge with water to remove salts and other polar impurities.

- Elute the 7-EtG and the internal standard with methanol.

- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

- Chromatographic Separation:

- Use a C18 reversed-phase HPLC column.

- Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.

- Mass Spectrometric Detection:

- Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for the detection of 7-EtG and its internal standard.

- The SRM transition for 7-EtG is typically m/z 180 → m/z 152.[17]

- The SRM transition for [¹⁵N₅]-7-Ethylguanine is m/z 185 → m/z 157.[17]

6. Data Analysis and Quantification:

- Construct a calibration curve by analyzing known amounts of 7-EtG standard with a fixed amount of the internal standard.

- Calculate the concentration of 7-EtG in the DNA samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

- Express the results as the number of adducts per number of normal nucleotides (e.g., fmol/μmol guanine).

Visualizations of Key Pathways and Workflows

Signaling Pathway of this compound DNA Adduct Processing

References

- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Depurination causes mutations in SOS-induced cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. AP site - Wikipedia [en.wikipedia.org]

- 7. Translesion Synthesis Across Abasic Lesions by Human B-family and Y-family DNA Polymerases α, δ, η, ι, κ, and REV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Translesion synthesis across abasic lesions by human B-family and Y-family DNA polymerases α, δ, η, ι, κ, and REV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Translesion synthesis of apurinic/apyrimidic site analogues by Y-family DNA polymerase Dbh from Sulfolobus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Translesion synthesis of apurinic/apyrimidic siteanalogues by Y-family DNA polymerase Dbh from Sulfolobus acidocaldarius : Translesion synthesis of apurinic/apyrimidic site analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Abasic site recognition by two apurinic/apyrimidinic endonuclease families in DNA base excision repair: the 3' ends justify the means - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nucleotide excision repair of abasic DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. mdpi.com [mdpi.com]

- 17. Quantitation of this compound in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. DNA adducts, mutant frequencies, and mutation spectra in various organs of lambda lacZ mice exposed to ethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo kinetics of O6-methylguanine and 7-methylguanine formation and persistence in DNA of rats treated with symmetrical dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Formation of 7-Ethylguanine from Environmental Mutagens

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of DNA by environmental mutagens is a critical initiating event in chemical carcinogenesis.[1] Ethylating agents, a class of alkylating mutagens found in sources such as tobacco smoke, industrial emissions, and certain foods, react with nucleophilic sites on DNA bases to form DNA adducts.[1][2] Among the various adducts formed, 7-ethylguanine (7-EtG) is often the most abundant, resulting from the alkylation at the N7 position of guanine.[3][4] Although not considered a primary miscoding lesion itself, 7-EtG is chemically unstable and can lead to depurination, creating an abasic site that is both cytotoxic and mutagenic if not properly repaired.[5][6] Consequently, the detection and quantification of 7-EtG in biological samples serve as a crucial biomarker for assessing exposure to ethylating agents and understanding the associated genotoxic risk.[7][8] This guide provides a comprehensive technical overview of the formation of 7-EtG, quantitative data from human studies, and detailed experimental protocols for its analysis.

Mechanism of this compound Formation

The formation of 7-EtG occurs via a nucleophilic substitution (SN1 or SN2) reaction. The N7 atom of guanine is the most nucleophilic site in DNA and is readily attacked by electrophilic ethylating species.[1][3]

2.1 Sources of Environmental Ethylating Agents:

-

N-Nitroso Compounds: Compounds like N-nitrosodiethylamine (NDEA) and N-ethyl-N-nitrosourea (ENU) are potent ethylating agents.[3][9] N-nitrosamines often require metabolic activation by cytochrome P450 enzymes to form reactive electrophilic intermediates, such as an ethyl diazonium ion, which then ethylates the DNA.[10][11][12]

-

Tobacco Smoke: Cigarette smoke is a complex mixture containing direct-acting ethylating agents of yet unknown structure, as well as precursors that can be metabolized to form ethylating species.[13][14] Studies have confirmed the presence of these agents by observing the formation of 7-EtG in DNA treated directly with cigarette smoke.[14]

-

Other Sources: Various other environmental and dietary sources may contribute to the body's burden of ethylating agents, leading to background levels of 7-EtG even in non-smokers.[14]

2.2 Chemical Reaction Pathway

The fundamental reaction involves an electrophilic ethyl group donor reacting with the electron-rich N7 position of the guanine base within the DNA helix. This covalent modification disrupts the normal DNA structure.

Quantitative Analysis of this compound

The quantification of 7-EtG in human biological samples provides a direct measure of exposure and the resulting molecular damage. Highly sensitive techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to detect femtomolar levels of this adduct.[13][15]

Table 1: Levels of this compound in Human Samples from Exposure Studies

| Biological Matrix | Exposure Group | N | This compound Level (Mean ± SD) | Unit | Reference |

| Leukocyte DNA | Smokers | 30 | 49.6 ± 43.3 | fmol/μmol Guanine | [13],[16] |

| Leukocyte DNA | Non-smokers | 30 | 41.3 ± 34.9 | fmol/μmol Guanine | [13],[16] |

| Leukocyte DNA | Smokers | 20 | 9.7 ± 8.3 | Adducts / 10⁸ Nucleotides | [17] |

| Leukocyte DNA | Non-smokers | 20 | 0.3 ± 0.8 | Adducts / 10⁸ Nucleotides | [17] |

| Urine | Smokers | 32 | 85.5 ± 105 | pg/mg Creatinine | [15],[14] |

| Urine | Non-smokers | 35 | 28.1 ± 19.4 | pg/mg Creatinine | [15],[14] |

Note: Direct comparison between studies should be made with caution due to differences in analytical methods, units, and population characteristics.

Experimental Protocols for this compound Quantification

The following section details a generalized but comprehensive protocol for the analysis of 7-EtG in leukocyte DNA, synthesized from methodologies reported in leading studies.[13][16][18]

4.1 Sample Collection and DNA Isolation

-

Blood Collection: Collect whole blood samples in EDTA-containing tubes to prevent coagulation.

-

Leukocyte Isolation: Isolate leukocytes (buffy coat) from whole blood by centrifugation.

-

DNA Extraction: Extract genomic DNA from leukocytes using a commercial kit (e.g., Qiagen Puregene) or a standard phenol-chloroform extraction protocol.[13]

-

DNA Quantification and Purity: Determine DNA concentration and purity using UV-spectrophotometry (A260/A280 ratio). A ratio of ~1.8 is considered acceptable.[18]

4.2 DNA Hydrolysis and Sample Preparation

-

Internal Standard Spiking: To a known amount of DNA (e.g., 10-180 µg), add a precise quantity of a stable isotope-labeled internal standard, such as [¹⁵N₅]this compound.[13][14][16] This is critical for accurate quantification by isotope dilution mass spectrometry.

-

Neutral Thermal Hydrolysis: Resuspend the DNA in a buffer (e.g., 10mM sodium cacodylate). Heat the solution at 100°C for 30-60 minutes. This process cleaves the glycosidic bond between the 7-EtG adduct and the deoxyribose sugar, releasing the free base into the solution without degrading the DNA backbone significantly.[13][18]

-

DNA Precipitation: After hydrolysis, precipitate the remaining depurinated DNA by adding ice-cold ethanol and centrifuging at high speed.[18]

-

Supernatant Collection: Carefully collect the supernatant, which contains the released 7-EtG and the internal standard.

-

Solid-Phase Extraction (SPE): Purify and concentrate the adducts from the supernatant using a C18 SPE cartridge.

-

Condition the cartridge with methanol, followed by water.[14]

-

Load the sample supernatant.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 5% methanol) to remove hydrophilic impurities.[14]

-

Elute the 7-EtG and internal standard with a higher concentration of organic solvent (e.g., 40% methanol).[14]

-

-

Sample Evaporation and Reconstitution: Dry the eluate under a vacuum. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[14]

4.3 LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample into an HPLC or UPLC system, typically equipped with a C18 column, to separate 7-EtG from other components in the mixture.

-

Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Selected Reaction Monitoring (SRM): For high sensitivity and specificity, monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.[13][16]

-

Quantification: Calculate the amount of 7-EtG in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of standards.[13] The detection limit for this method can be as low as 10 attomoles (amol) on-column.[13][16]

Biological Significance and Repair

While 7-EtG is the most frequent ethyl-DNA adduct, its direct mutagenic potential is low because the N7 position is not involved in Watson-Crick base pairing.[3][8] However, its presence is not benign. The ethylation at the N7 position destabilizes the glycosidic bond, leading to a higher rate of spontaneous depurination, which creates an apurinic (AP) site in the DNA.[3][5] These AP sites are non-coding lesions that can block DNA replication and are highly mutagenic if not repaired, often leading to G→T transversions.[3]

The repair of 7-EtG can occur via the base excision repair (BER) pathway, where a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG or AAG), recognizes and excises the damaged base.[5][19] The resulting AP site is then processed by subsequent enzymes in the BER pathway to restore the correct DNA sequence.

Conclusion

This compound is a critical biomarker for assessing human exposure to a range of environmental and lifestyle-related ethylating mutagens. Its formation is a direct consequence of covalent modification of the N7 position of guanine by electrophilic species. Although 7-EtG itself is not a potent miscoding lesion, its chemical instability can lead to the formation of mutagenic abasic sites. The development of highly sensitive analytical methods, particularly isotope dilution LC-MS/MS, allows for the precise quantification of 7-EtG in human samples, providing invaluable data for molecular epidemiology, risk assessment, and understanding the mechanisms of chemical carcinogenesis. The protocols and data presented herein offer a technical foundation for professionals engaged in this field of research.

References

- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA - Wikipedia [en.wikipedia.org]

- 3. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AOP-Wiki [aopwiki.org]

- 6. The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of route of administration of environmental methylating agents on 7-methylguanine formation in white blood cells and internal organs: implications for molecular epidemiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrosamine-induced carcinogenesis. The alkylation of N-7 of guanine of nucleic acids of the rat by diethylnitrosamine, N-ethyl-N-nitrosourea and ethyl methanesulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 12. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of this compound in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantitation of this compound in leukocyte DNA from smokers and nonsmokers by liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous quantitative analysis of N3-ethyladenine and Nthis compound in human leukocyte deoxyribonucleic acid by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 7-Ethylguanine in DNA Alkylation and Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethylguanine (7-EtG) is a significant DNA adduct formed by the reaction of ethylating agents with the N7 position of guanine. While not directly miscoding, its presence in DNA can lead to genomic instability through various mechanisms, including spontaneous depurination to form abasic sites. This guide provides an in-depth technical overview of the formation, biological consequences, and repair of 7-EtG. It details the experimental protocols used to study this lesion and presents quantitative data on its occurrence. Furthermore, it elucidates the cellular signaling pathways activated in response to 7-EtG-induced DNA damage, providing a comprehensive resource for professionals in the fields of toxicology, cancer research, and drug development.

Introduction to this compound and DNA Alkylation

DNA alkylation is a process where alkyl groups are transferred to the DNA molecule, leading to the formation of DNA adducts. The N7 position of guanine is the most nucleophilic site in DNA and is, therefore, a primary target for ethylating agents, resulting in the formation of this compound (7-EtG).[1] Common sources of ethylating agents include environmental pollutants, tobacco smoke, and certain chemotherapeutic drugs.[2] The formation of 7-EtG is a frequent consequence of exposure to such agents.[2]

The presence of 7-EtG in the DNA duplex does not directly disrupt Watson-Crick base pairing. However, the ethylation at the N7 position introduces a positive charge on the imidazole ring of guanine, which destabilizes the N-glycosidic bond.[3] This inherent chemical instability can lead to the spontaneous cleavage of the bond, a process known as depurination, which results in the formation of an apurinic (AP) site.[3] AP sites are non-coding lesions that can block DNA replication and are highly mutagenic if not repaired, often leading to G to T transversions.

Formation and Chemical Stability of this compound

The formation of 7-EtG is a direct consequence of the reaction between an ethylating agent and the N7 atom of guanine in the DNA strand. The rate of formation is dependent on the concentration and reactivity of the ethylating agent.

Chemical Instability and Depurination:

The most significant chemical property of 7-EtG is its propensity to undergo spontaneous depurination. This process is a critical step in the biological consequences of this adduct. The half-life of 7-EtG in DNA is influenced by factors such as temperature and pH.

| Parameter | Value | Reference |

| Half-life of 7-methylguanine depurination (in vitro, boiling) | 4.1 minutes | [4] |

| Half-life of N7-methyl-guanine (physiological conditions) | 150 hours | [3] |

Note: Data for this compound specifically is limited, but the behavior of 7-methylguanine provides a close approximation.

Cellular Response to this compound: DNA Damage Signaling and Repair

The presence of 7-EtG and the subsequent formation of AP sites trigger a complex cellular response aimed at maintaining genomic integrity. This response involves DNA damage signaling pathways and the recruitment of specific DNA repair machinery.

DNA Damage Signaling

The primary sensors of the DNA damage caused by 7-EtG (specifically the resulting AP sites and single-strand breaks during repair) are the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[5][6][7][8][9] These kinases initiate a signaling cascade that leads to cell cycle arrest and the activation of DNA repair pathways.

References

- 1. BERing the burden of damage: Pathway crosstalk and posttranslational modification of base excision repair proteins regulate DNA damage management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of this compound in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Ethylguanine: A Comprehensive Technical Guide on its Discovery, History, and Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethylguanine (7-EtG) is a DNA adduct formed through the covalent attachment of an ethyl group to the N7 position of guanine, a fundamental component of DNA. This modification arises from exposure to ethylating agents, a class of compounds prevalent in environmental pollutants, tobacco smoke, and certain chemotherapeutic drugs. While not as directly mutagenic as other DNA adducts like O6-ethylguanine, the presence of 7-EtG serves as a critical biomarker of exposure to DNA-damaging agents and is implicated in the broader landscape of carcinogenesis. This technical guide provides an in-depth exploration of the discovery, historical identification, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Historical Perspective: The Dawn of DNA Adduct Research

The discovery of this compound is intrinsically linked to the pioneering work on DNA alkylation by P.D. Lawley and P. Brookes in the early 1960s. Their research laid the foundational understanding of how alkylating agents react with nucleic acids. They established that the N7 position of guanine is a primary site of attack for these agents. While their initial work focused on methylation and the effects of mustard gas, it set the stage for the identification of a range of N7-alkylguanine adducts, including this compound.

The first definitive synthesis and characterization of this compound as a distinct chemical entity were not explicitly detailed in a single landmark paper but emerged from the collective body of work in this era. Early researchers synthesized 7-alkylguanines to serve as standards for comparison with the products of DNA alkylation in vitro and in vivo.

Experimental Protocols: From Historical to Modern Methodologies

The identification and quantification of this compound have evolved significantly over the decades, from classical chemical techniques to highly sensitive analytical instrumentation.

Historical Methods of Characterization (circa 1960s)

The initial characterization of this compound and other N7-alkylguanines relied on a combination of chemical synthesis and analytical techniques of the time.

1. Synthesis of this compound (General Historical Approach):

-

Principle: Direct alkylation of guanine or its derivatives with an ethylating agent.

-

Reagents:

-

Guanine or Guanosine

-

Ethylating agent (e.g., Diethyl sulfate, Ethyl methanesulfonate)

-

Anhydrous solvent (e.g., Dimethylformamide)

-

-

Procedure:

-

Guanine (or guanosine) is dissolved in an anhydrous solvent.

-

The ethylating agent is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

The solvent is removed under reduced pressure.

-

The resulting product is purified by recrystallization or early chromatographic methods.

-

2. Characterization Techniques:

-

Paper Chromatography: This was a primary method for separating and identifying purine derivatives. The synthesized this compound would be spotted on chromatography paper and developed with a specific solvent system. Its retention factor (Rf) value would be compared to known standards.[1][2]

-

UV-Vis Spectroscopy: The ultraviolet absorption spectrum of this compound in acidic, neutral, and alkaline solutions was a key identification tool. The characteristic shifts in the absorption maxima (λmax) at different pH values provided a spectral fingerprint for the compound.

-

Elemental Analysis: This technique was used to determine the empirical formula of the synthesized compound, confirming the addition of an ethyl group by the change in the carbon, hydrogen, and nitrogen content.[3]

Modern Analytical Protocol: LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the highly sensitive and specific quantification of this compound in biological samples.

1. Sample Preparation:

-

DNA Isolation: DNA is extracted from tissues or cells using standard protocols (e.g., phenol-chloroform extraction or commercial kits).

-

DNA Hydrolysis: The isolated DNA is subjected to neutral thermal hydrolysis or enzymatic digestion to release the adducted bases.

-

Solid-Phase Extraction (SPE): The hydrolysate is purified using SPE cartridges to remove interfering substances and enrich the this compound fraction.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The purified sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate this compound from other DNA bases and components of the matrix.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]+ of this compound.

-

Tandem MS (MS/MS): The precursor ion corresponding to this compound (m/z 180.08) is selected and fragmented. The intensity of a specific product ion (e.g., m/z 152.06, corresponding to the guanine moiety) is monitored for quantification.

-

-

Quantification: An isotopically labeled internal standard, such as [15N5]-7-Ethylguanine, is added at the beginning of the sample preparation to account for any loss during the procedure and variations in instrument response. A calibration curve is generated using known amounts of this compound standard to accurately quantify the adduct in the biological sample.[4][5]

Quantitative Data on this compound Levels

The formation of this compound is a valuable biomarker for assessing exposure to ethylating agents. The following table summarizes quantitative data from various studies.

| Biological System | Exposure Agent/Condition | This compound Level | Reference(s) |

| Human Leukocyte DNA | Smokers | 49.6 ± 43.3 fmol/µmol Guanine | [4][5] |

| Human Leukocyte DNA | Non-smokers | 41.3 ± 34.9 fmol/µmol Guanine | [4][5] |

| Rat Liver DNA | Diethylnitrosamine | Dose-dependent increase | [6] |

| Hamster Liver DNA | Diethylnitrosamine | Dose-dependent increase | [6] |

| E. coli DNA | N-ethyl-N-nitrosourea | Formation of 7-EtG observed | [7] |

Biological Significance and Signaling Pathways

The presence of this compound in DNA is not without biological consequences. Although it is not considered a strongly miscoding lesion itself, its formation can lead to genomic instability through several mechanisms. The ethylation at the N7 position destabilizes the glycosidic bond, increasing the rate of spontaneous depurination and the formation of an abasic (AP) site. If not repaired, these AP sites can stall replication and are highly mutagenic.

The primary cellular defense against this compound is the Base Excision Repair (BER) pathway.

Experimental Workflow for this compound Detection by LC-MS/MS

The following diagram outlines the typical workflow for the analysis of this compound in a biological sample.

Another key player in the DNA damage response to alkylating agents is Poly(ADP-ribose) polymerase (PARP) . PARP enzymes, particularly PARP1, are activated by DNA strand breaks that can arise from the processing of this compound adducts during BER. PARP synthesizes poly(ADP-ribose) chains that recruit other DNA repair factors to the site of damage, facilitating the repair process. The interplay between BER and PARP signaling is a critical aspect of the cellular response to this compound formation.[8][9][10][11][12]

Conclusion

The journey of this compound from its initial discovery as a product of DNA alkylation to its current status as a key biomarker in toxicology and cancer research highlights the significant advancements in our understanding of DNA damage and repair. For researchers, scientists, and drug development professionals, a thorough understanding of the history, analytical methodologies, and biological implications of this compound is essential. The transition from classical characterization techniques to modern high-sensitivity methods like LC-MS/MS has enabled precise quantification of this adduct, providing valuable insights into exposure to ethylating agents and the associated health risks. The elucidation of the Base Excision Repair pathway as the primary mechanism for its removal underscores the intricate cellular machinery dedicated to maintaining genomic integrity. Continued research into the nuanced roles of this compound and its repair pathways will undoubtedly contribute to the development of novel therapeutic strategies and improved risk assessment for a variety of diseases.

References

- 1. Identification of purines on paper chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAPER CHROMATOGRAPHIC SEPARATION OF NUCLEOTIDES, NUCLEOSIDES, PURINES, AND PYRAMIDINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 125 years of instrumental elemental analysis - Elementar [elementar.com]

- 4. Quantitation of this compound in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of this compound in leukocyte DNA from smokers and nonsmokers by liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for the Use of Poly(adenosine diphosphate ribose) Polymerase (PARP) Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

7-Ethylguanine: An In-Depth Technical Guide to its Role as a Biomarker of Exposure to Ethylating Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exposure to ethylating agents, a class of reactive compounds found in environmental pollutants, dietary components, and chemotherapeutic drugs, can lead to the formation of DNA adducts, posing a significant risk for mutagenesis and carcinogenesis. Among the various DNA adducts formed, 7-ethylguanine (N7-EtG) is a major product of DNA ethylation. Its stability and abundance make it a reliable biomarker for assessing exposure to such agents. This technical guide provides a comprehensive overview of this compound, including its formation, toxicological significance, and the analytical methods for its detection and quantification. Detailed experimental protocols, quantitative data from various exposure scenarios, and a review of the cellular repair mechanisms are presented to aid researchers and drug development professionals in utilizing N7-EtG as a robust biomarker in their studies.

Introduction

Ethylating agents are electrophilic compounds that can covalently modify nucleophilic sites in cellular macromolecules, including DNA. The N7 position of guanine is a primary target for ethylation due to its high nucleophilicity.[1] The resulting Nthis compound adduct, while not directly miscoding, can destabilize the glycosidic bond, leading to its spontaneous depurination and the formation of an abasic (AP) site.[2][3] These AP sites are mutagenic if not properly repaired, often leading to G to T transversions.[4] Therefore, the measurement of N7-EtG in biological samples can serve as a valuable dosimeter of exposure to ethylating agents and a potential indicator of cancer risk.

Formation of this compound

Ethylating agents react with the N7 position of guanine in DNA through a nucleophilic substitution reaction. Common sources of ethylating agents include:

-

Environmental Exposures: Tobacco smoke, industrial pollutants (e.g., ethylene oxide), and certain dietary components are known to contain or generate ethylating agents.[1]

-

Endogenous Processes: S-adenosylmethionine, a universal methyl donor in cells, can also potentially contribute to endogenous DNA ethylation, although at much lower levels than exogenous exposures.

-

Chemotherapeutic Agents: Several cancer chemotherapy drugs, such as temozolomide and dacarbazine, are designed to be potent alkylating agents that induce DNA damage in cancer cells.[5][6]

The formation of N7-EtG is a direct consequence of exposure to these agents and its levels in DNA are generally proportional to the dose of the ethylating agent.

Toxicological Significance

The primary toxicological consequence of N7-EtG formation is its spontaneous depurination, which creates an abasic site in the DNA.[2][3] The half-life for depurination of N7-methylguanine (a related adduct) in double-stranded DNA under physiological conditions is estimated to be around 150 hours.[2] Larger alkyl groups, such as the ethyl group, can further promote this depurination.[2]

Abasic sites are non-instructional lesions, meaning they do not provide a template for DNA polymerase during replication. This can lead to the insertion of an incorrect base, most commonly adenine, opposite the AP site, resulting in a G→T transversion mutation after the next round of replication.[4][7] The accumulation of such mutations in critical genes, such as tumor suppressor genes or oncogenes, is a key step in the initiation of cancer.

While N7-EtG itself is not considered to be a highly mutagenic lesion, its conversion to an abasic site makes it a significant contributor to the genotoxicity of ethylating agents.[8][9]

Cellular Repair of this compound

Cells have evolved a sophisticated DNA repair mechanism called Base Excision Repair (BER) to counteract the deleterious effects of DNA base damage, including N7-EtG adducts.[10][11][12]

The key steps in the BER pathway for N7-EtG are:

-

Recognition and Excision: The repair process is initiated by a DNA glycosylase, specifically N-methylpurine DNA glycosylase (MPG), which recognizes the N7-EtG adduct.[8][13][14] MPG cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the this compound base and creating an abasic (AP) site.[10]

-

Incision: An AP endonuclease, APE1, then recognizes the AP site and incises the phosphodiester backbone 5' to the lesion, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) terminus.[15]

-

End Processing: The 5'-dRP is removed by the lyase activity of DNA polymerase β (Pol β).[15]

-

DNA Synthesis: Pol β then fills the single-nucleotide gap by incorporating the correct nucleotide (cytosine).[15]

-

Ligation: Finally, the nick in the DNA backbone is sealed by DNA ligase III, completing the repair process.[16]

Caption: Workflow for this compound quantification.

Conclusion

This compound is a valuable and reliable biomarker for assessing human exposure to a wide range of ethylating agents. Its formation as a major DNA adduct, coupled with its relative stability and the availability of highly sensitive analytical methods for its detection, makes it an ideal tool for molecular epidemiology studies, toxicological research, and the development of new therapeutic agents. The information provided in this technical guide, including the detailed experimental protocols and an understanding of the underlying biological processes, will empower researchers and drug development professionals to effectively utilize N7-EtG as a biomarker in their respective fields. The continued application of N7-EtG as a biomarker will undoubtedly contribute to a better understanding of the health risks associated with exposure to ethylating agents and aid in the development of strategies for prevention and treatment.

References

- 1. Quantitation of this compound in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depurination - Wikipedia [en.wikipedia.org]

- 4. Mutagenicity of a unique apurinic/apyrimidinic site in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone tails decrease N7-methyl-2′-deoxyguanosine depurination and yield DNA–protein cross-links in nucleosome core particles and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein based biomarker identifies the chemo drug sensitivity - ecancer [ecancer.org]

- 7. SURVEY AND SUMMARY: Mutagenic potentials of damaged nucleic acids produced by reactive oxygen/nitrogen species: approaches using synthetic oligonucleotides and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Base excision repair - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. N-methylpurine DNA glycosylase plays a pivotal role in the threshold response of ethyl methanesulfonate-induced chromosome damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aberrant Expression of N-Methylpurine-DNA Glycosylase Influences Patient Survival in Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Endogenous and Exogenous Sources of 7-Ethylguanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origins, quantification, and biological processing of 7-Ethylguanine (7-EtG), a significant DNA adduct implicated in mutagenesis and carcinogenesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways.

Introduction to this compound

This compound is a DNA adduct formed by the covalent attachment of an ethyl group to the N7 position of a guanine base.[1] Alkylation at this site is a common form of DNA damage resulting from exposure to ethylating agents.[2] While not directly miscoding, the presence of 7-EtG can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which is both mutagenic and cytotoxic.[3][4] Understanding the sources of 7-EtG is crucial for assessing cancer risk and developing therapeutic interventions.

Sources of this compound

The formation of 7-EtG in biological systems can arise from both external (exogenous) and internal (endogenous) sources.

Exogenous Sources

Exogenous exposure to ethylating agents is a primary contributor to the 7-EtG burden in DNA.

-

Tobacco Smoke: Cigarette smoke is a major exogenous source of ethylating agents.[2][5] It contains a complex mixture of carcinogens, including compounds that can directly or indirectly ethylate DNA.[2] Studies have consistently shown higher levels of ethylated DNA adducts in smokers compared to non-smokers.[2][6][7] While some studies have not found a statistically significant difference in 7-EtG levels in leukocyte DNA between smokers and non-smokers, urinary levels of 7-EtG are significantly higher in smokers.[2][5][7][8] This suggests that while smoking is a source, the adduct in leukocytes may have other significant origins or different repair kinetics.[2]

-

Dietary and Environmental Contaminants: Certain dietary components and environmental pollutants can also be sources of ethylating agents.[9][10] For instance, N-nitroso compounds, which can be formed from dietary precursors, are known to be potent alkylating agents.[11] Industrial chemicals such as vinyl chloride can also lead to the formation of related DNA adducts.[12]

-

Ethylating Drugs: Some chemotherapeutic agents are designed to be alkylating agents to induce DNA damage in cancer cells. While not a source of general population exposure, they are a significant source of 7-EtG in a clinical context.

Endogenous Sources

The presence of 7-EtG in individuals with no known exposure to significant exogenous sources points towards the existence of endogenous formation pathways.[2][5]

-

Metabolic Processes: Normal cellular metabolic processes are thought to generate endogenous ethylating agents. One proposed source is the metabolism of ethanol, potentially through the formation of reactive ethylating intermediates.[2] Another possibility involves the degradation of more complex DNA adducts, such as 7-carboxyethyl-guanine, which could potentially be converted to 7-EtG.[2][13]

-

Oxidative Stress and Lipid Peroxidation: Oxidative stress and lipid peroxidation can generate reactive electrophiles that may ethylate DNA, although the direct link to 7-EtG formation is still under investigation.[14] Ethylene, a product of lipid peroxidation, can be metabolized to the DNA-reactive ethylene oxide, which primarily forms hydroxyethyl adducts but highlights a potential pathway for endogenous alkylating agent formation.[15]

Quantitative Data on this compound Levels

The quantification of 7-EtG in various biological matrices provides valuable insights into exposure and metabolic handling. The following tables summarize key quantitative findings from the literature.

Table 1: this compound Levels in Human Leukocyte DNA

| Population | Mean Level (± S.D.) (fmol/μmol Gua) | Range (fmol/μmol Gua) | Number of Subjects | Reference |

| Smokers | 49.6 ± 43.3 | 14.6 – 181 | 30 | [2][5] |

| Nonsmokers | 41.3 ± 34.9 | 9.64 – 157 | 30 | [2][5] |

| Smokers | 9.7 ± 8.3 (in 10⁸ normal nucleotides) | Not Reported | 20 | [6] |

| Nonsmokers | 0.3 ± 0.8 (in 10⁸ normal nucleotides) | Not Reported | 20 | [6] |

Table 2: this compound Levels in Human Liver DNA

| Population | Mean Level (fmol/μmol Gua) | Number of Samples | Reference |

| General Population | ~42 | All samples analyzed | [2] |

Table 3: Urinary this compound Levels

| Population | Mean Level (± S.D.) (pg/mg creatinine) | Number of Subjects | Reference |

| Smokers | 85.5 ± 105 | 32 | [7][8] |

| Nonsmokers | 28.1 ± 19.4 | 35 | [7][8] |

Experimental Protocols for this compound Quantification

The accurate quantification of 7-EtG adducts is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound in DNA

This protocol is based on the method described by Balbo et al. (2011).[2][5]

-

DNA Isolation: Leukocyte DNA is isolated from blood samples using a commercially available DNA purification kit.

-

Internal Standard: A known amount of a stable isotope-labeled internal standard, such as [¹⁵N₅]this compound, is added to the DNA sample to enable accurate quantification.[2][5]

-

DNA Hydrolysis: The DNA is subjected to thermal neutral hydrolysis to release the purine bases, including 7-EtG.

-

Solid-Phase Extraction (SPE): The hydrolysate is partially purified using solid-phase extraction to remove interfering substances.[2][5]

-

LC-MS/MS Analysis: The purified fraction containing 7-EtG is analyzed by liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry (LC-NSI-HRMS/MS-SRM).[2][5]

-

Chromatographic Separation: The sample is injected onto a C18 reverse-phase column and eluted with a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

-

Mass Spectrometric Detection: The eluent is introduced into the mass spectrometer. The transition of the protonated molecular ion [M+H]⁺ of 7-EtG to a specific product ion is monitored. For 7-EtG, this is typically m/z 180 → m/z 152.05669, and for the [¹⁵N₅]this compound internal standard, it is m/z 185 → m/z 157.04187.[2][5]

-

-

Quantification: The amount of 7-EtG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2][16]

Quantification of Urinary this compound

This protocol is based on the method described by Chen et al. (2006).[7]

-

Sample Preparation: A urine sample is mixed with a stable isotope internal standard ([¹⁵N₅]-N7-EtG).[7]

-

On-line Analyte Enrichment: The sample is injected into an LC-MS/MS system equipped with an on-line enrichment setup. This involves a trapping column that captures the analyte of interest while allowing interfering substances to be washed away.

-

Chromatographic Separation: The trapped analyte is then eluted onto an analytical column for separation.

-

Mass Spectrometric Detection: Detection is performed using tandem mass spectrometry, monitoring a specific precursor-to-product ion transition for both 7-EtG and its internal standard.

-

Quantification: The concentration of 7-EtG is calculated based on the ratio of the peak area of the analyte to that of the internal standard, referenced against a calibration curve. The results are typically normalized to creatinine levels to account for variations in urine dilution.[7][8]

Biological Pathways and Experimental Workflows

Visualizing the biological pathways involving 7-EtG and the experimental workflows for its analysis can aid in understanding its significance and the methods used to study it.

DNA Repair of this compound

The primary repair pathway for N7-alkylguanine adducts is base excision repair (BER).[4] While 7-EtG itself is not directly excised by a specific DNA glycosylase with high efficiency, its main threat comes from spontaneous depurination, which creates an abasic site.[4][17] This abasic site is then recognized and processed by the BER pathway. The persistence of 7-EtG is influenced by the rate of spontaneous depurination and the efficiency of BER in the specific tissue.[18] Some evidence also suggests a role for nucleotide excision repair (NER) in the repair of certain O-alkylguanine adducts, though its role in 7-EtG repair is less clear.[17][19]

Toxicological Significance and Future Directions

The formation of 7-EtG serves as a biomarker of exposure to ethylating agents.[7] Its presence in DNA can lead to mutations and genomic instability, contributing to the initiation of cancer.[1] While 7-EtG is less mutagenic than O⁶-ethylguanine, its high frequency of formation makes it a significant contributor to the overall DNA damage landscape.[11][18]

Future research should focus on further elucidating the endogenous pathways of 7-EtG formation, which could reveal novel targets for cancer prevention. Additionally, refining and standardizing the methodologies for 7-EtG quantification will improve the accuracy of risk assessment studies. For drug development professionals, understanding the mechanisms of 7-EtG formation and repair can inform the design of more effective and less toxic alkylating chemotherapeutics and strategies to mitigate their genotoxic side effects.

References

- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of this compound in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of this compound in leukocyte DNA from smokers and nonsmokers by liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantitative analysis of N3-ethyladenine and Nthis compound in human leukocyte deoxyribonucleic acid by stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of urinary Nthis compound in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Impact of Natural Dietary Compounds and Food-Borne Mycotoxins on DNA Methylation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diet as a Source of Exposure to Environmental Contaminants for Pregnant Women and Children from Six European Countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Detection of 7-(2′-Carboxyethyl)guanine but not 7-Carboxymethylguanine in Human Liver DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. AOP-Wiki [aopwiki.org]

- 18. pnas.org [pnas.org]

- 19. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Degradation Pathways of 7-Ethylguanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and degradation pathways of 7-Ethylguanine (7-EtG), a significant DNA adduct resulting from exposure to ethylating agents. Understanding the fate of this lesion is critical for assessing its toxicological and carcinogenic risk, as well as for the development of therapeutic strategies targeting DNA repair pathways.

Formation and In Vivo Occurrence of this compound

This compound is formed through the covalent attachment of an ethyl group to the N7 position of guanine in DNA. This alkylation is a common consequence of exposure to both endogenous and exogenous ethylating agents. A primary source of human exposure to such agents is cigarette smoke, which contains direct-acting ethylating compounds.[1][2] Consequently, 7-EtG is detected in the DNA of various human tissues and is excreted in urine, with levels often correlating with smoking status.[2][3]

Quantitative Data on this compound Levels

The following tables summarize quantitative data on 7-EtG levels in human leukocyte DNA and urine from various studies. These values highlight the background levels of this adduct in the general population and the increased burden in individuals exposed to sources like tobacco smoke.

Table 1: Levels of this compound in Human Leukocyte DNA

| Population | Mean ± SD (fmol/µmol Guanine) | Range (fmol/µmol Guanine) | Reference |

| Smokers | 49.6 ± 43.3 | 14.6 - 181 | [1][2] |

| Non-smokers | 41.3 ± 34.9 | 9.64 - 157 | [1][2] |

Table 2: Levels of this compound in Human Urine

| Population | Mean ± SD (pg/mg creatinine) | Reference |

| Smokers | 85.5 ± 105 | [4][5] |

| Non-smokers | 28.1 ± 19.4 | [4][5] |

Stability and Degradation Pathways of this compound in Vivo

The persistence of 7-EtG in DNA is determined by a combination of its chemical stability and the efficiency of cellular DNA repair mechanisms. Once formed, 7-EtG can be removed from DNA through two primary pathways: spontaneous depurination and enzymatic repair.

Spontaneous Depurination

The N-glycosidic bond of 7-alkylguanines is chemically labile and can undergo spontaneous hydrolysis, leading to the release of the free 7-EtG base and the formation of an apurinic/apyrimidinic (AP) site in the DNA. This process occurs under physiological conditions and is a significant contributor to the removal of 7-EtG from DNA.

Enzymatic Repair Pathways

The primary enzymatic pathway for the removal of 7-EtG is Base Excision Repair (BER) . This multi-step process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

A secondary pathway, Nucleotide Excision Repair (NER) , can also contribute to the repair of 7-EtG, particularly when the lesion causes a significant distortion of the DNA helix, although its role is considered less prominent than BER for small alkyl adducts.

Diagram of the this compound DNA Repair and Degradation Pathway:

Metabolic Fate of Excised this compound

Once excised from DNA, free 7-EtG enters the metabolic pool. While a portion of it is excreted unchanged in the urine, there is evidence to suggest that it can also undergo further biotransformation. Drawing parallels with the metabolism of the structurally similar 7-methylguanine, it is likely that 7-EtG can be a substrate for enzymes such as xanthine oxidase, leading to the formation of hydroxylated metabolites like 8-hydroxy-7-ethylguanine prior to urinary excretion.

Experimental Protocols

The accurate quantification of 7-EtG in biological matrices is essential for exposure assessment and mechanistic studies. The following sections detail the methodologies commonly employed for the analysis of 7-EtG in DNA and urine.

Quantification of this compound in DNA

Method: Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Workflow Diagram:

Detailed Protocol:

-

DNA Isolation: Isolate DNA from leukocytes using standard protocols.

-

Sample Preparation:

-

Hydrolysis:

-

Solid-Phase Extraction (SPE):

-

LC-MS/MS Analysis:

-

Analyze the purified fraction by liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry (LC-NSI-HRMS/MS) or a similar system.[1][6]

-

Employ selected reaction monitoring (SRM) to detect the specific transitions for 7-EtG (e.g., m/z 180 → m/z 152) and its internal standard (e.g., m/z 185 → m/z 157).[1][6]

-

-

Quantification:

-

Construct a calibration curve using known amounts of 7-EtG and the internal standard.

-

Determine the concentration of 7-EtG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantification of this compound in Urine

Method: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Online Enrichment

Workflow Diagram:

Detailed Protocol:

-

Sample Preparation:

-

Offline Solid-Phase Extraction (SPE):

-

LC-MS/MS Analysis with Online Enrichment:

-

Inject the reconstituted sample into an LC-MS/MS system equipped with a column-switching device for online sample enrichment.[4]

-

Use a trapping column (e.g., Nucleosil NH₂) to further concentrate the analyte and remove matrix components before elution onto the analytical column.[4]

-

Perform mass spectrometric detection in the selected reaction monitoring (SRM) mode for 7-EtG and its internal standard.

-

-

Quantification:

Conclusion

This compound is a persistent DNA adduct whose in vivo stability is governed by the interplay of spontaneous depurination and enzymatic repair, primarily through the Base Excision Repair pathway. The excised adduct is subsequently excreted in the urine, both in its original form and likely as metabolic products. The detailed experimental protocols provided herein offer robust methods for the accurate quantification of 7-EtG, which is crucial for advancing our understanding of the biological consequences of exposure to ethylating agents and for the development of effective preventative and therapeutic strategies. Further research is warranted to fully elucidate the metabolic pathways of free 7-EtG and to establish its precise half-life in various human tissues.

References

- 1. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of this compound in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mercapturic acids as metabolites of alkylating substances in urine samples of German inhabitants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modification of DNA and metabolism of ethyl carbamate in vivo: formation of 7-(2-oxoethyl)guanine and its sensitive determination by reductive tritiation using 3H-sodium borohydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary markers for measuring exposure to endogenous and exogenous alkylating agents and precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 7-Ethylguanine Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Ethylguanine (7-EtG) is a DNA adduct formed from exposure to ethylating agents, such as the potent carcinogen N-Ethyl-N-nitrosourea (ENU) and the industrial chemical ethylene oxide. It is also present as an endogenous adduct, with levels potentially increasing with age. While 7-EtG is a reliable biomarker for exposure to ethylating agents, its direct role in mutagenesis is considered minimal due to its chemical instability and its location at the N7 position of guanine, which does not directly interfere with Watson-Crick base pairing. The primary repair mechanism for 7-EtG is the Base Excision Repair (BER) pathway, with some evidence suggesting involvement of the Nucleotide Excision Repair (NER) pathway. This guide provides a comprehensive overview of the formation, biological consequences, and repair of 7-EtG adducts, along with detailed experimental protocols for its detection and the assessment of its toxicological effects.

Formation of this compound Adducts

This compound adducts are formed through the covalent binding of an ethyl group to the N7 position of a guanine base in DNA. This can occur through both exogenous and endogenous sources.

Exogenous Sources:

-

N-Ethyl-N-nitrosourea (ENU): A potent ethylating agent and known carcinogen that readily forms 7-EtG and O6-ethylguanine adducts.[1]

-

Ethylene Oxide (EO): An industrial chemical and sterilant that can be metabolized to a reactive epoxide, which then ethylates DNA to form adducts, with N7-(2-hydroxyethyl)guanine being a major product.[1]

-

Cigarette Smoke: Contains direct-acting ethylating agents of unknown structure that contribute to the formation of 7-EtG.[2]

Endogenous Sources: Endogenous metabolic processes can also lead to the formation of 7-EtG, resulting in background levels of this adduct in the DNA of unexposed individuals.[1] These endogenous levels have been observed to increase with age in animal models.[3]

Biological Significance and Toxicology

While the formation of DNA adducts is often associated with mutagenicity and carcinogenicity, the biological impact of 7-EtG is considered to be less severe than other ethylated adducts, such as O6-ethylguanine.

Mutagenicity: 7-EtG is generally considered to be a non-promutagenic lesion. This is because the ethyl group at the N7 position does not directly interfere with the hydrogen bonds involved in Watson-Crick base pairing.[1] However, the formation of 7-EtG can lead to the weakening of the glycosidic bond, which can result in spontaneous depurination and the formation of an apurinic (AP) site. If not repaired, these AP sites can be mutagenic. For its methylated counterpart, 7-methylguanine, studies have shown it to be non-mutagenic in the Ames test.[4][5]

Carcinogenicity: The carcinogenicity of ethylating agents is well-established.[1][6] While 7-EtG is a major adduct formed by these agents, its contribution to the carcinogenic process is thought to be less significant than that of the more persistent and miscoding O6-ethylguanine adduct. However, 7-EtG serves as an excellent biomarker of exposure to these carcinogens.[1]

Cytotoxicity: Direct studies on the cytotoxicity of 7-EtG adducts are limited. The cytotoxicity of ethylating agents is generally attributed to the formation of various DNA adducts that can block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[7][8]

DNA Repair of this compound Adducts

The persistence of 7-EtG adducts in DNA is relatively short due to both chemical instability (depurination) and active enzymatic repair. The primary pathway for the removal of 7-EtG is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) Pathway: BER is initiated by a DNA glycosylase that recognizes and excises the damaged base. For N7-alkylated purines, the alkyladenine DNA glycosylase (AAG) is a key enzyme.[9] The resulting apurinic/apyrimidinic (AP) site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

There is also evidence to suggest that the Nucleotide Excision Repair (NER) pathway may play a role in the repair of N7-alkylguanine adducts, particularly when the BER pathway is deficient.[9]

Quantitative Data

The following tables summarize quantitative data related to the levels of this compound adducts found in various studies.

Table 1: Levels of this compound in Human Tissues

| Tissue | Population | Mean Level (± SD) | Range | Citation |

| Leukocyte DNA | Smokers | 49.6 ± 43.3 fmol/μmol Gua | 14.6 – 181 fmol/μmol Gua | [2] |

| Leukocyte DNA | Nonsmokers | 41.3 ± 34.9 fmol/μmol Gua | 9.64 – 157 fmol/μmol Gua | [2] |

| Liver DNA | General Population | ~42 fmol/μmol Gua | Not Reported | [2] |

| Leukocyte DNA | Smokers | 9.7 ± 8.3 adducts per 10⁸ nucleotides | Not Reported | [10] |

| Leukocyte DNA | Nonsmokers | 0.3 ± 0.8 adducts per 10⁸ nucleotides | Not Reported | [10] |

| Saliva DNA | Smokers | 14 ± 8.2 adducts per 10⁸ nucleotides | Not Reported | [10] |

| Saliva DNA | Nonsmokers | 3.8 ± 2.8 adducts per 10⁸ nucleotides | Not Reported | [10] |

| Urine | Smokers | 19 ± 14 pg/mL | Not Reported | [10] |

| Urine | Nonsmokers | 2.4 ± 3.0 pg/mL | Not Reported | [10] |

Table 2: Formation of 7-(2'-oxoethyl)guanine (OEG) in Rat Tissues after Vinyl Chloride Exposure

| Tissue | Adduct Level (pmol/μmol guanine ± SD) |

| Liver | 162 ± 36 |

| Kidney | 29 ± 1 |

| Lung | 20 ± 7 |

| Brain | Not Detected |